3-(Prop-2-en-1-yloxy)propan-1-amine
Description
3-(Prop-2-en-1-yloxy)propan-1-amine is a primary amine featuring an allyl ether (prop-2-en-1-yloxy) substituent. Its structure combines a hydrophilic amine group with a hydrophobic allyl chain, enabling diverse reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The allyl ether group may confer unique electronic and steric properties, influencing interactions with biological targets or material matrices.
Properties
IUPAC Name |
3-prop-2-enoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-5-8-6-3-4-7/h2H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGGRFSYIUCXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Prop-2-en-1-yloxy)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of allyl alcohol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Prop-2-en-1-yloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(Prop-2-en-1-yloxy)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yloxy)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Insights :
- Allyl vs. Propargyl Ethers : The allyl group in the target compound offers moderate reactivity compared to the propargyl group, which is prone to click chemistry or oxidative coupling .
- Aromatic Heterocycles : Pyrazine and pyridine derivatives (e.g., in OCM-31) improve selectivity in kinase inhibition, as seen in GSK-3β inhibitors .
Biological Activity
3-(Prop-2-en-1-yloxy)propan-1-amine, also known as vinyloxypropanamine, is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an amine group and a propenyloxy moiety. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the vinyl group suggests potential reactivity in biological systems, allowing for interactions with various biomolecules.
Biological Activity Overview
Research indicates that this compound may exhibit a range of pharmacological effects. Its unique structure allows it to interact with biological targets, potentially influencing enzyme activity or receptor binding. However, detailed studies elucidating its mechanisms of action are still required.
Potential Pharmacological Effects
The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, its ability to undergo various chemical transformations may facilitate interactions with target proteins or nucleic acids within cells.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1-(propan-2-yloxy)propan-2-amine | C7H18ClNO | Contains an isopropoxy group; broader applications |
| 3-(Prop-2-en-1-yloxy)propan-1-amines | C6H11NO | Contains a double bond; different reactivity |
| 2-(Prop-2-yne)propanamide | C5H7NO | Lacks an amine group; primarily used in synthesis |
The comparison highlights the unique features of this compound that may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
While specific case studies focusing solely on 3-(Prop-2-en-1-yloxy)propan-1-amines are scarce, related research provides insights into its potential applications:
Study on Protein Interactions
A study synthesized various compounds targeting protein interactions crucial in cancer biology. Among these compounds, several exhibited significant inhibitory activities against key interactions involved in tumor progression . This suggests that 3-(Prop-2-en-1-yloxy)propan-1-amines could be explored further as potential therapeutic agents.
Neuroprotective Studies
Research into similar amine compounds has shown promise in neuroprotective applications. For example, compounds with amine functionalities have been evaluated for their ability to mitigate oxidative stress in neuronal cells . This area warrants further investigation for 3-(Prop-2-en-1-yloxy)propan-1-amines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
